molecular formula C17H18ClN5 B2956356 1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393845-21-1

1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2956356
CAS RN: 393845-21-1
M. Wt: 327.82
InChI Key: ZEOJNTJQBFWIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of compounds including "1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine" derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results, with some exhibiting higher anticancer activity than the reference drug, doxorubicin, and demonstrating good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).

Green Synthesis Approaches

Research on "1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine" derivatives includes the development of green synthesis methods. One study outlined a simple and efficient protocol for synthesizing pyrano[2,3-d] pyrimidine-3-carboxylate derivatives via a one-pot, four-component reaction, highlighting the method's operational simplicity and avoidance of toxic catalysts and hazardous solvents (Yadav, M. B., Lim, K., Kim, J. S., & Jeong, Y., 2021).

Antitumor Evaluation

Another study involved the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, with certain compounds displaying potent antitumor activity across different cell lines. Notably, one derivative showed significant efficacy, presenting low IC50 values on a broad range of cancer cell types (Kandeel, M., Mohamed, L. W., Abd El Hamid, M. K., & Negmeldin, A. T., 2012).

Antitubercular Studies

Research into homopiperazine-pyrimidine-pyrazole hybrids, including similar structures to "1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine," has revealed potential antitubercular activity. The study highlighted the synthesis of these compounds and their evaluation against Mycobacterium tuberculosis, with several derivatives demonstrating potent activity (Vavaiya, B., Patel, S., Pansuriya, V., Marvaniya, V., & Patel, P., 2022).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-12-3-2-8-22(10-12)16-15-9-21-23(17(15)20-11-19-16)14-6-4-13(18)5-7-14/h4-7,9,11-12H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOJNTJQBFWIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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